tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
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Overview
Description
“tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” is a chemical compound. It is offered by several scientific research product suppliers1. However, detailed information about this specific compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was achieved with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents2. However, the exact synthesis process for “tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” is not specified in the search results.Molecular Structure Analysis
The molecular structure of “tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” is not explicitly mentioned in the search results. However, the tert-butyl group is known to elicit a unique reactivity pattern due to its crowded structure3.Chemical Reactions Analysis
The specific chemical reactions involving “tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” are not detailed in the search results.Scientific Research Applications
Synthetic Routes and Chemical Synthesis
The chemical compound tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate plays a crucial role in the synthesis of various pharmaceutical compounds. One significant application is in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, demonstrating the compound's versatility in complex chemical synthesis processes. This route offers higher yields and commercial value for industrial production, highlighting its importance in pharmaceutical manufacturing (W. Mi, 2015).
Environmental Applications
In environmental science, research on the decomposition of air toxics, such as Methyl tert-butyl ether (MTBE) in cold plasma reactors, has shown that adding hydrogen can improve the efficiency of MTBE decomposition. This method demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation, specifically for the decomposition and conversion of MTBE into less harmful substances like CH4, C2H4, C2H2, iso-butane, and iso-butene, presenting a novel approach to addressing pollution from oxygenates in gasoline (L. Hsieh et al., 2011).
Safety And Hazards
While specific safety and hazard information for “tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and application of “tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate” are not specified in the search results.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a comprehensive analysis, please refer to peer-reviewed articles and safety data sheets from reliable sources.
properties
IUPAC Name |
tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHDJLHNCEJBW-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693635 |
Source
|
Record name | tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
CAS RN |
344419-25-6 |
Source
|
Record name | tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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